DL-O-Tyrosine

Oxidative Stress Diabetes Chronic Kidney Disease

DL-O-Tyrosine (CAS 2370-61-8), also known as ortho-tyrosine or o-Tyr, is a non-proteinogenic amino acid with the molecular formula C9H11NO3 and a molecular weight of 181.19 g/mol. It is a structural isomer of the physiological amino acid para-tyrosine (p-Tyr), differing solely in the position of the hydroxyl group on the phenyl ring (ortho vs.

Molecular Formula C9H11NO3
Molecular Weight 181.19 g/mol
CAS No. 2370-61-8
Cat. No. B556771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDL-O-Tyrosine
CAS2370-61-8
SynonymsDL-o-Tyrosine; 2370-61-8; 2-amino-3-(2-hydroxyphenyl)propanoicacid; O-Tyrosine; 2-Hydroxyphenylalanine; 2-hydroxy-DL-Phenylalanine; Ortho-tyrosine; 2-Tyrosine; o-Tyrosine,DL-; DL-3-(o-Hydroxyphenyl)alanine; 2-Amino-3-(2-hydroxyphenyl)propionicAcid; DL-2-TYROSINE; Alanine,3-(o-hydroxyphenyl)-,DL; 3-(2-Hydroxyphenyl)-DL-alanine; EINECS219-134-8; NSC72345; ST50407955; (+/-)-2-Amino-3-(2-hydroxyphenyl)propionicacid; Phenylalanine,2-hydroxy-; 709-16-0; DL-3-(2-HYDROXYPHENYL)ALANINE; o-DL-Tyrosine; D,L-o-Tyrosine; (+/-)-o-Tyrosine; 2-hydroxy-Phenylalanine
Molecular FormulaC9H11NO3
Molecular Weight181.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CC(C(=O)O)N)O
InChIInChI=1S/C9H11NO3/c10-7(9(12)13)5-6-3-1-2-4-8(6)11/h1-4,7,11H,5,10H2,(H,12,13)
InChIKeyWRFPVMFCRNYQNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubility2 mg/mL at 17 °C

Structure & Identifiers


Interactive Chemical Structure Model





DL-O-Tyrosine (CAS 2370-61-8): Core Chemical Identity and Research-Grade Specifications for Procurement


DL-O-Tyrosine (CAS 2370-61-8), also known as ortho-tyrosine or o-Tyr, is a non-proteinogenic amino acid with the molecular formula C9H11NO3 and a molecular weight of 181.19 g/mol [1]. It is a structural isomer of the physiological amino acid para-tyrosine (p-Tyr), differing solely in the position of the hydroxyl group on the phenyl ring (ortho vs. para) [2]. Unlike p-Tyr, which is formed enzymatically via phenylalanine hydroxylase, DL-O-Tyrosine is primarily generated through non-enzymatic hydroxyl radical attack on phenylalanine, making it a recognized biomarker of oxidative protein damage [3]. Commercially, it is supplied as an off-white to pale gray crystalline powder with a purity of ≥98%, soluble in water and DMSO (with heating), and typically stored at -20°C for long-term stability .

Why Substituting DL-O-Tyrosine with Para-Tyrosine or DL-Tyrosine Compromises Experimental Fidelity


Generic substitution among tyrosine isomers is scientifically unsound due to their fundamentally distinct origins and biological activities. DL-O-Tyrosine (ortho-tyrosine) is an oxidative stress marker formed via non-enzymatic hydroxyl radical attack, while para-tyrosine (p-Tyr) is the physiological, enzymatically-produced isomer [1]. This difference translates to divergent roles: DL-O-Tyrosine is incorporated into cellular proteins under oxidative stress, actively interfering with insulin and erythropoietin signaling, whereas p-Tyr serves as a precursor for catecholamines and does not induce such pathological effects [2]. Furthermore, DL-O-Tyrosine exhibits distinct transport properties; it is not transported by the intestinal L-tyrosine transport system, unlike its meta-isomer [3]. Therefore, using DL-tyrosine or p-tyrosine as a substitute will not recapitulate the unique oxidative stress biomarker profile, the specific receptor-mediated effects, or the transport kinetics of DL-O-Tyrosine, leading to invalid experimental conclusions.

Quantitative Evidence Differentiating DL-O-Tyrosine from Structural Analogs


Ortho-Tyrosine as a Specific Oxidative Stress Biomarker in Diabetes and Kidney Disease

In a cross-sectional clinical study, urinary fractional excretion of ortho-tyrosine (DL-O-Tyrosine) was markedly elevated in diabetic patients compared to controls, while para-tyrosine excretion remained unchanged. This demonstrates ortho-tyrosine's superior specificity as a marker of hydroxyl radical-mediated oxidative damage [1]. In diabetic patients, the fractional excretion of ortho-tyrosine exceeded 100% (indicating net tubular secretion), whereas the fractional excretion of para-tyrosine was consistently around 1% across all patient groups [1].

Oxidative Stress Diabetes Chronic Kidney Disease Biomarker

Ortho-Tyrosine/Para-Tyrosine Ratio as an Independent Predictor of Erythropoietin Resistance

In a study of dialyzed patients, the plasma ortho-tyrosine/para-tyrosine ratio was identified as an independent predictor of erythropoiesis-stimulating agent (ESA) resistance, a critical clinical parameter. The ortho-tyrosine/para-tyrosine ratio correlated significantly with the erythropoietin resistance index (ERI1) (r = 0.434, P = 0.001) and was an independent predictor of ERI1 in multivariate regression models (β = 0.330, P = 0.016) [1]. In contrast, the para-tyrosine level alone showed no such predictive power and was significantly lower in all dialyzed patient groups compared to controls [1].

Nephrology ESA Resistance Dialysis Clinical Biomarker

Differential Intestinal Transport: DL-O-Tyrosine Excluded by L-Tyrosine Transport System

Studies on the specificity of the intestinal L-tyrosine transport system revealed a stark dichotomy: while L-tyrosine and DL-meta-tyrosine were actively transported against a concentration gradient, no transport activity was observed for D-tyrosine or DL-ortho-tyrosine (DL-O-Tyrosine) [1]. During absorption, L-tyrosine accumulated to concentrations up to nine times that of the suspending medium, whereas DL-ortho-tyrosine showed no measurable uptake [1].

Amino Acid Transport Pharmacokinetics Intestinal Absorption Transporter Specificity

Divergent Redox Fate: Ortho-Tyrosine Forms Reversibly Reducible Quinones, Unlike Para-Tyrosine

Electrochemical analysis using cyclic and differential pulse voltammetry at a glassy carbon electrode showed that while both para-tyrosine (p-Tyr) and ortho-tyrosine (o-Tyr) undergo a single irreversible oxidation step (transfer of 1e⁻ and 1H⁺), their subsequent reaction pathways diverge critically. Para-tyrosine radicals polymerize, forming a resistive film on the electrode surface, whereas ortho-tyrosine reacts preferentially with water to form o- and p-quinone derivatives that are adsorbed and reversibly reduced [1].

Electrochemistry Redox Biology Oxidative Damage Analytical Chemistry

DL-O-Tyrosine as a Validated Marker for Irradiation Processing in Poultry Meat

DL-O-Tyrosine has been established as a specific marker for identifying irradiated poultry meat, as it is formed from phenylalanine via hydroxyl radicals generated during gamma-irradiation. A study demonstrated that the radiation dose could be quantitatively evaluated by measuring tyrosine isomers, with a non-linear correlation (y = A(0)x² + A(1)x + A(2)) yielding coefficients of determination r² > 0.998 for individual meat samples [1]. This indicates a highly precise, dose-dependent relationship between irradiation and DL-O-Tyrosine formation.

Food Safety Irradiation Detection Analytical Chemistry Quality Control

Optimal Use Cases for DL-O-Tyrosine Based on Verified Differential Evidence


Quantitative Biomarker for Hydroxyl Radical-Mediated Oxidative Stress in Diabetes and Kidney Disease

Researchers studying oxidative stress in diabetes, chronic kidney disease, or related metabolic disorders should select DL-O-Tyrosine as a primary biomarker. Its unique formation pathway via hydroxyl radical attack on phenylalanine, coupled with its active tubular secretion in diabetic states (fractional excretion >100%), provides a specific and quantifiable measure of oxidative damage that para-tyrosine cannot offer [1]. The ortho-tyrosine/para-tyrosine ratio also serves as an independent predictor of erythropoietin resistance in dialyzed patients, making it a valuable clinical research tool [2].

Standard for Electrochemical Detection Method Development in Redox Biology

Analytical chemists developing HPLC or LC-MS/MS methods with electrochemical detection for oxidative stress biomarkers should use DL-O-Tyrosine as a reference standard. Its electrochemical oxidation results in reversible quinone formation, unlike para-tyrosine which fouls electrodes. This property ensures cleaner signals and more reliable quantitation in complex biological matrices [1].

Internal Standard for Detecting Irradiated Food Products in Regulatory Testing

Food safety laboratories tasked with verifying the irradiation status of poultry and meat products should employ DL-O-Tyrosine as a quantitative marker. Its formation is linearly correlated with radiation dose (r² > 0.998), allowing for accurate dose reconstruction and compliance testing [1].

Investigating Amino Acid Transport Specificity and Exclusion Mechanisms

Researchers studying the structure-activity relationships of amino acid transporters, particularly the L-type amino acid transporter (LAT1), can use DL-O-Tyrosine as a negative control. Its complete exclusion from the intestinal L-tyrosine transport system, in contrast to the active transport of meta-tyrosine, highlights the stringent structural requirements for substrate recognition and provides a tool for mapping transporter binding pockets [1].

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